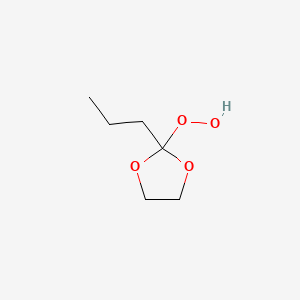
2-Propyl-1,3-dioxolane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyl-1,3-dioxolane-2-peroxol is an organic compound with the molecular formula C6H12O3 It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
2-Propyl-1,3-dioxolane-2-peroxol can be synthesized through the acetalization of propionaldehyde with ethylene glycol in the presence of an acid catalyst, followed by the introduction of a peroxide group. The reaction typically involves:
Acetalization: Propionaldehyde reacts with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid to form 2-propyl-1,3-dioxolane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous removal of water during acetalization using a Dean-Stark apparatus and efficient peroxidation techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Propyl-1,3-dioxolane-2-peroxol undergoes various chemical reactions, including:
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and ethers.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学的研究の応用
2-Propyl-1,3-dioxolane-2-peroxol has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide functionality.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 2-Propyl-1,3-dioxolane-2-peroxol involves the generation of reactive oxygen species (ROS) from the peroxide group. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids . The compound’s ability to generate ROS makes it useful in applications requiring oxidative reactions .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A parent compound without the peroxide group.
2-Methyl-1,3-dioxolane: Similar structure with a methyl group instead of a propyl group.
2-Ethyl-1,3-dioxolane: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
Its ability to generate ROS sets it apart from other dioxolane derivatives .
特性
CAS番号 |
90162-36-0 |
|---|---|
分子式 |
C6H12O4 |
分子量 |
148.16 g/mol |
IUPAC名 |
2-hydroperoxy-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O4/c1-2-3-6(10-7)8-4-5-9-6/h7H,2-5H2,1H3 |
InChIキー |
NGNBGBNNCVVNQF-UHFFFAOYSA-N |
正規SMILES |
CCCC1(OCCO1)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


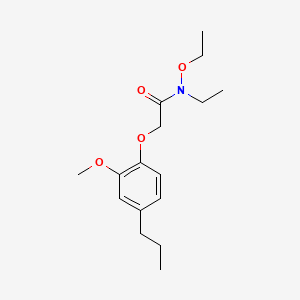
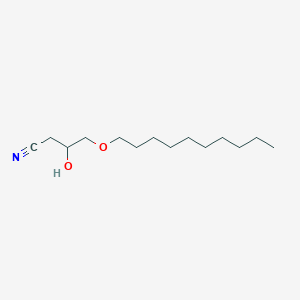
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)

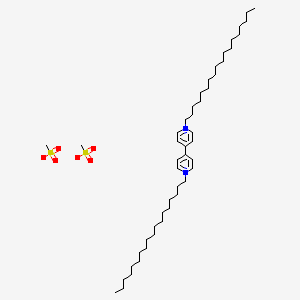
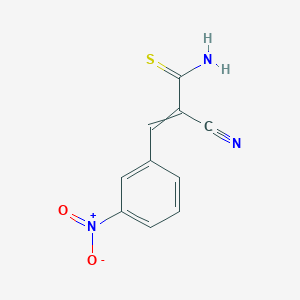

![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
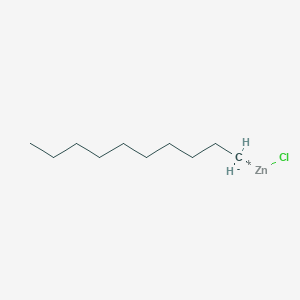
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)
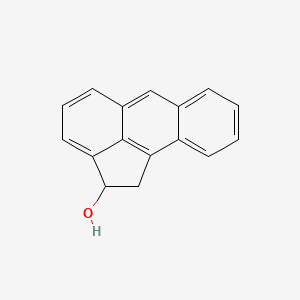

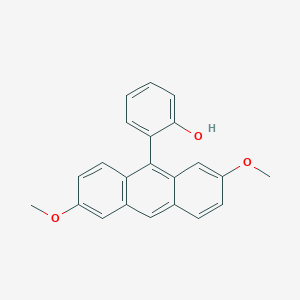
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
